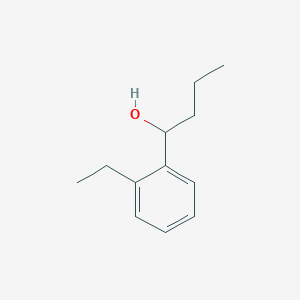

1-(2-ethylphenyl)butan-1-ol

説明

1-(2-Ethylphenyl)butan-1-ol is a secondary alcohol characterized by a butan-1-ol chain attached to a 2-ethylphenyl group. The 2-ethylphenyl substituent introduces steric and electronic effects, distinguishing it from simpler aromatic alcohols.

特性

IUPAC Name |

1-(2-ethylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h5-6,8-9,12-13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEUZAOKVCPKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-ethylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of 1-(2-ethylphenyl)butan-1-ol may involve catalytic hydrogenation of 1-(2-ethylphenyl)-1-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting alcohol is then separated and purified.

化学反応の分析

Types of Reactions: 1-(2-ethylphenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to 1-(2-ethylphenyl)-1-butanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be reduced to 1-(2-ethylphenyl)-1-butane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-(2-ethylphenyl)-1-chlorobutane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: 1-(2-Ethylphenyl)-1-butanone.

Reduction: 1-(2-Ethylphenyl)-1-butane.

Substitution: 1-(2-Ethylphenyl)-1-chlorobutane.

科学的研究の応用

1-(2-ethylphenyl)butan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.

Medicine: Research may explore its potential as a precursor for pharmaceuticals or its effects on biological pathways.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism by which 1-(2-ethylphenyl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The compound’s hydroxyl group can undergo oxidation-reduction reactions, influencing various metabolic pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

2-Phenylbutan-1-ol :

- Structure : Lacks the ethyl group on the phenyl ring.

- Properties : Lower hydrophobicity than 1-(2-ethylphenyl)butan-1-ol due to the absence of the ethyl substituent. Enantiomeric ratios (e.g., S-2-phenylbutan-1-ol vs. R-2-phenylbutan-1-ol) demonstrate stereochemical impacts on reactivity, with S-enantiomers showing higher abundance in certain catalytic systems .

- Applications : Used in chiral synthesis and pharmaceuticals.

- 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol (): Structure: Features additional diphenyl and dimethylaminoethoxy groups. This contrasts with 1-(2-ethylphenyl)butan-1-ol, which lacks such functional groups .

- 2-(2-Ethylphenyl)-2,2-difluoroethanol (): Structure: Replaces the butan-1-ol chain with a difluoroethanol group.

Aliphatic Alcohols with Branched Chains

3-Methylbutan-1-ol (Isoamyl alcohol):

- Structure : Branched aliphatic chain (C5H12O).

- Properties : Boiling point ~131°C, used as a solvent and flavoring agent. The branched structure reduces melting point compared to linear alcohols. 1-(2-ethylphenyl)butan-1-ol, being aromatic, would have a higher boiling point due to π-π stacking .

- Safety : Classified as flammable (Flash Point: 42°C) and irritating to eyes/skin .

- 2,3-Dimethyl-1-butanol: Structure: Two methyl branches on a C6H14O chain. Properties: Higher molecular weight (102.17 g/mol) than 3-methylbutan-1-ol. Branched alcohols generally exhibit lower water solubility; 1-(2-ethylphenyl)butan-1-ol’s aromatic group would further reduce solubility .

Functional Group Comparisons

Hydroxyl Group Reactivity :

Aromatic vs. Aliphatic Alcohols :

Data Tables

Table 1: Physical Properties of Comparable Alcohols

*Estimated based on structural analogs.

生物活性

1-(2-Ethylphenyl)butan-1-ol is an organic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula C12H18O, is structurally characterized by a butanol moiety attached to a 2-ethylphenyl group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- IUPAC Name: 1-(2-Ethylphenyl)butan-1-ol

- Molecular Formula: C12H18O

- Molecular Weight: 194.27 g/mol

- CAS Number: [Not specified in the search results]

Biological Activity Overview

Research into the biological activity of 1-(2-ethylphenyl)butan-1-ol suggests several potential effects, including antimicrobial, anti-inflammatory, and neuroprotective activities.

Antimicrobial Activity

Preliminary studies indicate that 1-(2-ethylphenyl)butan-1-ol exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial growth.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in experimental models. It appears to modulate inflammatory cytokines and may inhibit pathways associated with inflammation, such as NF-kB signaling.

Neuroprotective Effects

Research suggests that 1-(2-ethylphenyl)butan-1-ol may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in conditions like Alzheimer's and Parkinson's disease.

Research Findings and Case Studies

A review of the literature reveals several studies exploring the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus | In vitro assays using disk diffusion method |

| Study 2 | Showed reduction in pro-inflammatory cytokines in a mouse model | In vivo model with induced inflammation |

| Study 3 | Exhibited neuroprotective effects in neuronal cell cultures exposed to oxidative stress | Cell viability assays and ROS measurement |

The biological activities of 1-(2-ethylphenyl)butan-1-ol can be attributed to its structural features, which allow it to interact with various biological targets:

- Antimicrobial Mechanism: Likely involves disruption of cell membrane integrity or interference with nucleic acid synthesis.

- Anti-inflammatory Mechanism: May involve the inhibition of cyclooxygenase (COX) enzymes or modulation of signaling pathways related to inflammation.

- Neuroprotective Mechanism: Could be linked to antioxidant properties or modulation of neuroinflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。